DNA damageHydrolysis kineticsNucleoside analog reactivity
DNA alkylation damage studies often lack reliable models for deamination kinetics. N3-Methyl-2'-deoxycytidine (m3dC) solves this as a chemically defined DNA adduct standard with protonation-driven hydrolysis rates thousands-fold faster than unmodified cytidine.
• Chemically defined model for studying deamination & depyrimidination kinetics
• ≥98% purity (HPLC) validated for reproducible DNA repair enzyme assays
• Distinguishes damage signaling from epigenetic 5-methylcytosine pathways
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
CAS No.22882-02-6
Cat. No.B1599077
⚠ Attention: For research use only. Not for human or veterinary use.
N(3)-Methyl-2'-deoxycytidine (CAS 22882-02-6) | Modified Nucleoside for DNA Damage & Epigenetic Research
N(3)-Methyl-2'-deoxycytidine (CAS 22882-02-6), also referred to as N3-methyl-dC or m3dC, is a modified 2'-deoxycytidine nucleoside characterized by a methyl group at the N3 position of the cytosine base [1]. This methylation profoundly alters the physicochemical properties of the nucleobase, notably rendering it predominantly protonated at physiological pH [2]. As a result, the compound is not a canonical epigenetic mark like 5-methylcytosine but is instead recognized as a significant DNA adduct arising from exposure to alkylating agents, and a valuable research tool for studying DNA damage, repair, and the aberrant reactivity of protonated cytosine residues [3].
DNA adduct model for alkylation damage (not a canonical epigenetic mark)
Studies of pH-dependent hydrolysis (deamination & depyrimidination) of protonated cytosine
Characterization of DNA repair enzyme activity on specific lesions or abasic sites
[1] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
[2] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
[3] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
Why N(3)-Methyl-2'-deoxycytidine Cannot Be Substituted with Other Cytidine Analogs
Substitution of N(3)-Methyl-2'-deoxycytidine with a generic cytidine analog such as 2'-deoxycytidine, 5-methyl-2'-deoxycytidine (5mdC), or N4-methyl-2'-deoxycytidine is scientifically unsound due to profound and quantifiable differences in chemical reactivity and biological function. The N3-methyl modification uniquely forces the cytosine ring into a predominantly protonated state at physiological pH (pKa ~9.2) [1], a property absent in unmodified deoxycytidine or the epigenetic mark 5mdC [2]. This protonation drives a dramatic acceleration in hydrolysis rates, leading to deamination and depyrimidination that are several thousand-fold faster than those of unprotonated cytosine residues [3]. Consequently, N3-methyl-dC functions as a specific model for DNA damage and aberrant base reactivity, a role that cannot be fulfilled by other nucleoside analogs designed for studies of enzymatic methylation or standard DNA synthesis. Procurement must be specific to N3-methyl-dC for any application requiring this precise, damage-associated chemical behavior.
Not protonated at phys. pH (pKa ~4.2). Hydrolytically stable under equivalent conditions.
Research Context
Damage chemistry vs. normal nucleoside behavior. Hydrolysis rates may differ by several thousand-fold.
N3-Methyl-2'-deoxycytidine
Recognized DNA adduct from alkylating agents. Drives mutagenic deamination/depyrimidination pathways.
5-Methyl-2'-deoxycytidine (5mdC)
Stable, non-protonated epigenetic mark. Does not exhibit the same hydrolytic instability.
Research Context
Damage signal vs. regulatory epigenetic mark. Not interchangeable for DNA repair or adduct studies.
N3-Methyl-2'-deoxycytidine
N3-alkyl modification results in a distinct protonation shift and hydrolysis profile.
N4-Methyl-2'-deoxycytidine
Methylation at the exocyclic N4 position. Does not share the same reactivity or pKa shift.
Research Context
Regioisomeric mismatch. Chemical reactivity and biological recognition context may differ significantly.
[1] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
[2] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
[3] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
Quantitative Differentiation of N(3)-Methyl-2'-deoxycytidine: A Comparative Evidence Guide
Predominant Protonation at Physiological pH Confers Unique Reactivity vs. 2'-Deoxycytidine
N3-Methyl-2'-deoxycytidine (m3dC) is predominantly protonated at physiological pH, a state not observed for its parent compound, 2'-deoxycytidine (dC). This protonation is the direct cause of its elevated reactivity. The study by Sowers et al. established the pKa of m3dC at approximately 9.2, meaning the molecule exists primarily in its reactive, protonated form under standard cellular and experimental conditions (pH 7.4) [1].
Protonation at Physiological pHReported
pKa ~9.2 (m3dC) vs pKa ~4.2 (dC)
Supports analyte reactivity context. Protonation >99.9% at pH 7.4.
Determined by UV spectrophotometry. Basis for differential hydrolysis.
DNA damageHydrolysis kineticsNucleoside analog reactivity
Evidence Dimension
Protonation state at physiological pH (7.4)
Target Compound Data
Predominantly protonated (pKa ≈ 9.2)
Comparator Or Baseline
2'-deoxycytidine (dC) (pKa ≈ 4.2)
Quantified Difference
m3dC is >99.9% protonated at pH 7.4, while dC is <0.1% protonated.
Conditions
Aqueous solution, determined by UV spectrophotometry
Why This Matters
This differential protonation is the primary determinant of the compound's unique hydrolytic instability and its utility as a specific model for damaged DNA, distinguishing it from all non-N3-alkylated cytidine analogs.
DNA damageHydrolysis kineticsNucleoside analog reactivity
[1] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
Accelerated Hydrolysis Rate Enables Study of DNA Damage Pathways vs. Unmodified Cytosine
The protonated state of m3dC results in hydrolysis (deamination and depyrimidination) rates that are accelerated by several thousand-fold relative to unprotonated cytosine residues under physiological conditions. The Sowers et al. study derived thermodynamic parameters allowing calculation of these rates as a function of pH and temperature, demonstrating a linear dependence on the fraction of protonated molecules [1].
Relative Hydrolysis AccelerationReported
Accelerated up to several thousand-fold vs. unprotonated cytosine
Supports DNA damage pathway research context.
Linear dependence on protonated fraction. Rate contingent on pH and temperature.
DNA repairMutagenesisChemical stability
Evidence Dimension
Rate of hydrolysis (deamination/depyrimidination)
Target Compound Data
Accelerated up to several thousand-fold vs. unprotonated cytosine
Comparator Or Baseline
Unprotonated cytosine residues (e.g., in 2'-deoxycytidine)
Quantified Difference
Several thousand-fold acceleration
Conditions
Physiological pH and temperature; kinetic analysis of m3dC hydrolysis
Why This Matters
This property makes m3dC an essential model compound for investigating the chemical pathways of DNA damage, mutagenesis, and the mechanisms of repair enzymes that act on abasic sites or deaminated bases.
DNA repairMutagenesisChemical stability
[1] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
Distinct Role as a DNA Adduct vs. 5-Methyl-2'-deoxycytidine (5mdC)
While 5-methyl-2'-deoxycytidine (5mdC) is a well-characterized, stable epigenetic mark, N3-methyl-2'-deoxycytidine (m3dC) is a recognized DNA adduct resulting from exposure to alkylating agents. It is a form of DNA damage that disrupts normal base-pairing and cellular processes [1]. This functional dichotomy is critical; 5mdC is used to study gene regulation, whereas m3dC is used to study DNA damage and repair.
Biological Context ComparisonClass-level
DNA adduct from alkylation damage (m3dC) vs stable epigenetic mark (5mdC)
Context-dependent experimental design. Damage signal vs regulatory mark.
Validated in cellular and in vitro DNA contexts. Functional dichotomy.
DNA adductEpigeneticsAlkylation damage
Evidence Dimension
Biological role and origin
Target Compound Data
DNA adduct from alkylation damage; induces mutagenic hydrolysis
Qualitative functional difference: damage signal vs. regulatory mark
Conditions
Cellular and in vitro DNA contexts
Why This Matters
Procurement of the correct compound is essential for accurate experimental design; m3dC and 5mdC are not interchangeable and address fundamentally different biological questions.
DNA adductEpigeneticsAlkylation damage
[1] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
Optimal Research Applications for N(3)-Methyl-2'-deoxycytidine Based on Verified Evidence
Investigating the Chemical Mechanisms of DNA Damage and Mutagenesis
Researchers studying the fundamental chemistry of DNA damage use N3-methyl-2'-deoxycytidine as a precise model compound. Its predictable, pH-dependent hydrolysis kinetics, which are accelerated several thousand-fold compared to unmodified cytosine, allow for controlled studies of deamination and depyrimidination. This makes it an ideal tool for generating abasic sites and uracil derivatives in DNA in vitro, as demonstrated by Sowers et al. [1].
Calibrating and Validating DNA Repair Enzyme Assays
The unique hydrolytic properties of N3-methyl-2'-deoxycytidine, leading to the formation of specific DNA lesions, make it a valuable substrate for characterizing the activity and specificity of DNA repair enzymes. Assays can be designed to monitor the removal of this adduct or the repair of the resulting abasic sites by enzymes such as DNA glycosylases or AP endonucleases [1].
Differentiating Alkylation Damage Responses from Epigenetic Regulation
In studies of cellular responses to alkylating chemotherapeutics or environmental toxins, N3-methyl-2'-deoxycytidine serves as a chemically defined, synthetic standard for this specific type of DNA adduct. Its use is critical for distinguishing damage-induced signaling pathways from those regulated by normal epigenetic marks like 5-methylcytosine, ensuring that experimental outcomes are correctly attributed to DNA damage rather than changes in gene regulation [1].
[1] Sowers, L. C., Sedwick, W. D., & Shaw, B. R. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131–138. View Source
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